Ethyl 4-(3-oxoisothiazol-2(3H)-yl)benzoate
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Overview
Description
KM04416 is an isothiazolone derivative known for its potent inhibitory effects on glycerol-3-phosphate dehydrogenase 2 (GPD2). This enzyme plays a crucial role in glycolysis, fatty acid metabolism, and intracellular oxidative phosphorylation. KM04416 has shown significant potential in suppressing the proliferation of various cancer cell lines, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
KM04416 is synthesized through a series of chemical reactions involving isothiazolone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy .
Industrial Production Methods
The industrial production of KM04416 involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in specialized facilities that adhere to strict quality control standards. The production process includes multiple purification steps to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
KM04416 undergoes various chemical reactions, including:
Oxidation: KM04416 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: KM04416 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of KM04416 .
Scientific Research Applications
KM04416 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new chemical compounds and materials with specific properties.
Mechanism of Action
KM04416 exerts its effects by inhibiting glycerol-3-phosphate dehydrogenase 2 (GPD2). This enzyme is embedded in the outer surface of the inner mitochondrial membrane and is involved in glycolysis, fatty acid metabolism, and oxidative phosphorylation. By inhibiting GPD2, KM04416 disrupts these metabolic pathways, leading to reduced cell proliferation and increased immune cell infiltration in cancer cells .
Comparison with Similar Compounds
KM04416 is unique due to its potent inhibitory effects on GPD2. Similar compounds include other isothiazolone derivatives that also inhibit GPD2 but may vary in their efficacy and specificity. Some of these similar compounds are:
KM04415: Another isothiazolone derivative with similar inhibitory effects on GPD2.
KM04417: A related compound with slightly different chemical properties and inhibitory potency.
KM04416 stands out due to its high efficacy in inhibiting GPD2 and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
ethyl 4-(3-oxo-1,2-thiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9-3-5-10(6-4-9)13-11(14)7-8-17-13/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRYBISKLKJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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